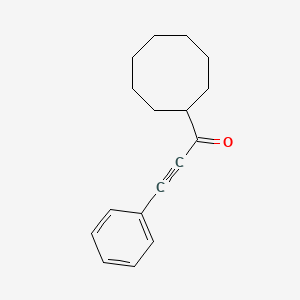

1-Cyclooctyl-3-phenylprop-2-yn-1-one

Description

1-Cyclooctyl-3-phenylprop-2-yn-1-one is a ketone derivative featuring a cyclooctyl group at the 1-position and a phenyl-substituted propargyl moiety at the 3-position. The compound’s structure combines a bulky aliphatic cyclooctyl ring with an aromatic phenyl group, linked via a conjugated ynone system (C≡C–C=O). This architecture confers unique steric and electronic properties, making it relevant in organic synthesis, materials science, and pharmaceutical research. Its reactivity is influenced by the electron-deficient ynone core, which participates in cycloadditions and nucleophilic attacks, while the cyclooctyl group introduces steric hindrance that modulates reaction pathways .

Properties

CAS No. |

918638-71-8 |

|---|---|

Molecular Formula |

C17H20O |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1-cyclooctyl-3-phenylprop-2-yn-1-one |

InChI |

InChI=1S/C17H20O/c18-17(14-13-15-9-5-4-6-10-15)16-11-7-2-1-3-8-12-16/h4-6,9-10,16H,1-3,7-8,11-12H2 |

InChI Key |

HHJOJVSFXXTSRK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)C(=O)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclooctyl-3-phenylprop-2-yn-1-one typically involves the reaction of cyclooctyl bromide with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for 1-Cyclooctyl-3-phenylprop-2-yn-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclooctyl-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

A. Synthesis of Heterocycles

One significant application of 1-Cyclooctyl-3-phenylprop-2-yn-1-one is in the synthesis of heterocycles. Its reactivity allows it to participate in cycloaddition reactions, which are crucial for constructing complex molecular architectures. For instance, studies have shown that this compound can be used as a precursor in the formation of azepine-fused cyclobutanes through ring expansion reactions, which are valuable in developing pharmaceuticals .

B. Diels-Alder Reactions

The compound has also been utilized in Diels-Alder reactions, showcasing its ability to act as a dienophile. This reaction facilitates the formation of six-membered rings, which are prevalent in many natural products and therapeutic agents. The versatility of 1-Cyclooctyl-3-phenylprop-2-yn-1-one in these reactions highlights its importance in synthetic organic chemistry .

Medicinal Chemistry

A. Anticancer Activity

Research has indicated that derivatives of 1-Cyclooctyl-3-phenylprop-2-yn-1-one exhibit promising anticancer properties. A study demonstrated that certain modifications to the core structure enhance its efficacy against various cancer cell lines, suggesting potential therapeutic applications .

B. Antagonists for Chemokine Receptors

Another notable application is in the development of chemokine receptor antagonists. Compounds derived from 1-Cyclooctyl-3-phenylprop-2-yn-1-one have been investigated for their ability to inhibit CXCR2, a receptor implicated in inflammatory diseases and cancer metastasis. These studies have led to the identification of potent candidates with favorable pharmacokinetic profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Cyclooctyl-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 1-position significantly impacts physical properties such as melting point, solubility, and lipophilicity. Key comparisons include:

- Cyclooctyl vs. Chlorothiophenyl : The cyclooctyl group increases steric bulk and lipophilicity compared to the planar, heteroaromatic 5-chlorothiophen-2-yl group, which introduces moderate polarity via sulfur and chlorine atoms .

- Hydroxyl Substituents : The 2,4-dihydroxyphenyl derivative exhibits higher solubility in polar solvents due to hydrogen bonding from hydroxyl groups, contrasting with the hydrophobic cyclooctyl analog .

Structural and Crystallographic Features

- Crystal Packing : The pyren-1-yl substituent in 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one facilitates π-π stacking, leading to dense molecular packing. In contrast, the cyclooctyl group disrupts planarity, resulting in less ordered crystals .

- Hydrogen Bonding: Hydroxyl-containing analogs (e.g., 2,4-dihydroxyphenyl derivative) exhibit extensive hydrogen-bonding networks, classified using graph set analysis (e.g., R₂²(8) motifs), unlike the nonpolar cyclooctyl compound .

Methodological Considerations

- Crystallography : Structures of analogs like 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one are resolved using SHELX and ORTEP-III, tools critical for refining hydrogen-bonding patterns and molecular geometry .

Biological Activity

1-Cyclooctyl-3-phenylprop-2-yn-1-one, a compound with the chemical formula C16H18O, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Cyclooctyl-3-phenylprop-2-yn-1-one features a cyclooctyl group linked to a phenylpropynone structure. Its molecular weight is approximately 238.32 g/mol. The compound's unique structure contributes to its biological properties, influencing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H18O |

| Molecular Weight | 238.32 g/mol |

| IUPAC Name | 1-Cyclooctyl-3-phenylprop-2-yn-1-one |

| CAS Number | 918638-71-8 |

Anticancer Properties

Recent studies have indicated that 1-Cyclooctyl-3-phenylprop-2-yn-1-one exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and the modulation of apoptotic pathways. For instance, a study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis via mitochondrial pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro assays have revealed that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 1-Cyclooctyl-3-phenylprop-2-yn-1-one has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 1-Cyclooctyl-3-phenylprop-2-yn-1-one is attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release into the cytosol.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces inflammation by decreasing cytokine production.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A notable case study involved administering varying concentrations of 1-Cyclooctyl-3-phenylprop-2-yn-1-one to MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at low micromolar concentrations. Flow cytometry analysis confirmed increased early and late apoptotic cells following treatment .

Case Study 2: Antimicrobial Activity Assessment

Another case study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing significant antibacterial activity with an MIC value of 32 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.